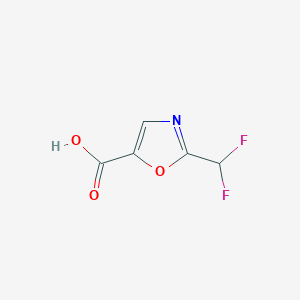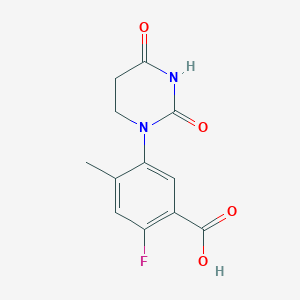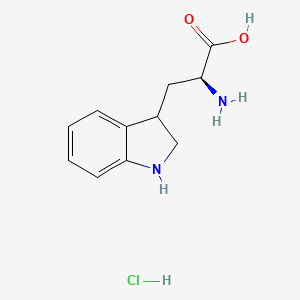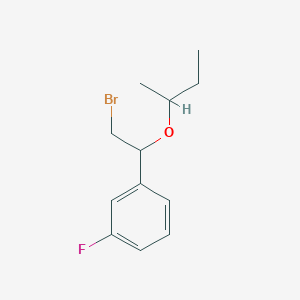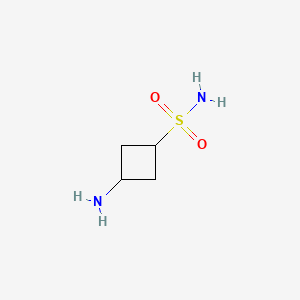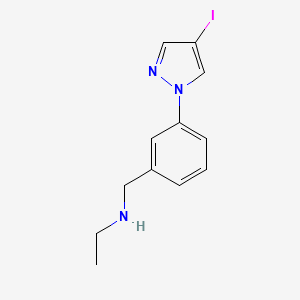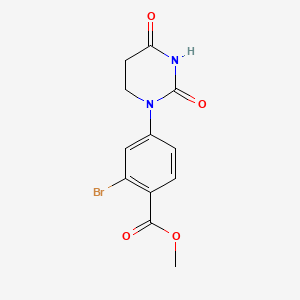![molecular formula C7H14N2 B13487226 6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
6-Methyl-2,6-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,6-diazabicyclo[321]octane is a bicyclic nitrogen-containing compound with a unique structure that makes it an interesting subject for chemical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields the desired compound in 51-73% yield . Another method involves the Dieckmann cyclization of piperidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,6-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloadditions with alkenes, leading to the formation of bicyclic structures.
Substitution Reactions: The nitrogen atoms in the bicyclic structure can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acrylates, acrylic acids, and various alkyl halides . Reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,6-diazabicyclo[3.2.1]octane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development.
Materials Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 6-Methyl-2,6-diazabicyclo[3.2.1]octane exerts its effects involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic structure can act as nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another member of the diazabicyclo family, known for its use in organic synthesis and catalysis.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure, used in the synthesis of tropane alkaloids.
Uniqueness
6-Methyl-2,6-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the resulting chemical reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
6-methyl-2,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-4-7(9)2-3-8-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
NRMGNCUOELQPGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC1CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)
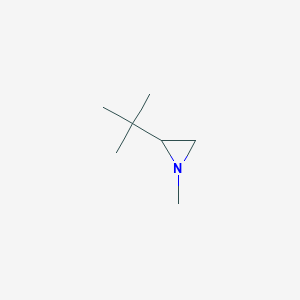
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)
